molecular formula C12H22O2 B13672461 8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-ol

8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-ol

Cat. No.: B13672461
M. Wt: 198.30 g/mol
InChI Key: LVSFGPUUWZCQFQ-UHFFFAOYSA-N
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Description

8,8-Dimethyl-1-oxaspiro[55]undecan-4-ol is a chemical compound with the molecular formula C12H22O2 It is characterized by a spirocyclic structure, which includes a spiro[55]undecane core with an oxaspiro moiety and a hydroxyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-ol typically involves the formation of the spirocyclic core followed by the introduction of the oxaspiro and hydroxyl functionalities. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions, followed by oxidation and reduction steps to introduce the desired functional groups.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents such as SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

  • 9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-ol
  • 8,8-Dimethyl-1,4-dioxaspiro[4.5]decane
  • 1-oxaspiro[5.5]undecan-5-ol

Comparison: 8,8-Dimethyl-1-oxaspiro[55]undecan-4-ol stands out due to its specific spirocyclic structure and the presence of both oxaspiro and hydroxyl functionalities

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

10,10-dimethyl-1-oxaspiro[5.5]undecan-4-ol

InChI

InChI=1S/C12H22O2/c1-11(2)5-3-6-12(9-11)8-10(13)4-7-14-12/h10,13H,3-9H2,1-2H3

InChI Key

LVSFGPUUWZCQFQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1)CC(CCO2)O)C

Origin of Product

United States

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